molecular formula C12H15NO3 B021607 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene CAS No. 107914-05-6

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene

Cat. No. B021607
M. Wt: 221.25 g/mol
InChI Key: RHPOKPZQQSMKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene, also known as ADTN, is a synthetic compound that has been used in scientific research applications. It is a naphthalene derivative that has been shown to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene involves its interaction with the dopamine transporter. 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene binds to the transporter and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine can lead to various effects on behavior and cognition.

Biochemical And Physiological Effects

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, suggesting that it may have a stimulant effect. It has also been shown to increase extracellular dopamine levels in the brain, which may contribute to its behavioral effects.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene in lab experiments is its high affinity for the dopamine transporter. This allows researchers to study the effects of dopamine on behavior and cognition in a more targeted way. However, one limitation of using 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring dopamine.

Future Directions

For research involving 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene include studying its effects on different behaviors and cognitive processes, as well as its potential as a therapeutic agent for psychiatric disorders.

Synthesis Methods

The synthesis of 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene involves several steps. First, 2-nitro-1,4-dimethoxybenzene is reacted with acetic anhydride to form 2-acetoxy-1,4-dimethoxybenzene. This compound is then reduced with zinc and hydrochloric acid to form 2-amino-1,4-dimethoxybenzene. Next, this compound is reacted with 1,2,3,4-tetrahydro-1-naphthol to form 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene.

Scientific Research Applications

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene has been used in scientific research as a tool to study the dopamine system in the brain. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This allows researchers to study the effects of dopamine on behavior and cognition.

properties

CAS RN

107914-05-6

Product Name

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

3,6-dimethoxy-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-amine

InChI

InChI=1S/C12H15NO3/c1-14-7-3-4-8(15-2)11-10(7)9-5-6(13)12(11)16-9/h3-4,6,9,12H,5,13H2,1-2H3

InChI Key

RHPOKPZQQSMKKC-UHFFFAOYSA-N

SMILES

COC1=C2C3CC(C(C2=C(C=C1)OC)O3)N

Canonical SMILES

COC1=C2C3CC(C(C2=C(C=C1)OC)O3)N

synonyms

2-ADTEN
2-amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene
2-amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene, (1alpha,2beta,4alpha)-isome

Origin of Product

United States

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